3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate
Description
Properties
IUPAC Name |
[3-[(2,5-dimethylphenyl)sulfonylamino]cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15-11-12-16(2)20(13-15)28(25,26)23-18-9-6-10-19(14-18)27-21(24)22-17-7-4-3-5-8-17/h3-5,7-8,11-13,18-19,23H,6,9-10,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRLNOJDKSSMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with cyclohexylamine to form the sulfonamide intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides and carbamates.
Scientific Research Applications
3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate has found applications in several scientific research areas:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the phenylcarbamate moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound . These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Methyl (3-Hydroxyphenyl)-Carbamate
This simpler carbamate (CAS 13683-89-1) lacks the sulfonamide and cyclohexyl groups but shares the phenylcarbamate core. Key comparisons include:
- Molecular Weight : 167.15 g/mol (vs. ~434 g/mol for the target compound).
- Solubility : The hydroxyl group likely improves aqueous solubility compared to the hydrophobic dimethylphenylsulfonamido group in the target compound.
- Safety : Classified under GHS with hazard warnings (e.g., acute toxicity), suggesting that carbamates with polar groups may pose higher immediate risks .
Propham (Isopropyl Phenylcarbamate)
A pesticide with structural similarities:
- Structure : Phenylcarbamate with an isopropyl group instead of the sulfonamido-cyclohexyl chain.
- Application: Herbicidal activity vs.
- Stability : Propham’s simpler structure may confer faster degradation, whereas the sulfonamido group in the target compound could enhance persistence .
Thiourea Derivatives
lists 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea, a thiourea analog with a perfluorinated aromatic group. Comparisons include:
- Electronic Effects : The electron-withdrawing perfluorophenyl group in thioureas may enhance receptor binding vs. the electron-donating methyl groups in the target compound’s 2,5-dimethylphenyl moiety.
- Molecular Weight: 367.38 g/mol (vs.
Thiazolylmethylcarbamate Analogs
describes thiazole-containing carbamates, such as thiazol-5-ylmethyl derivatives. Key distinctions:
- Heterocyclic vs. Phenyl : Thiazole rings introduce nitrogen and sulfur atoms, altering electronic properties and hydrogen-bonding capacity compared to purely aromatic phenylcarbamates.
- Therapeutic Potential: Thiazole derivatives are often explored for antimicrobial or anticancer activity, whereas the target compound’s sulfonamide-carbamate structure aligns more with neurological or metabolic applications .
Biological Activity
Overview
3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide group linked to a cyclohexyl ring and a phenylcarbamate moiety, which together contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially leading to inhibition of their activity. Additionally, the phenylcarbamate moiety may engage with hydrophobic regions in proteins, enhancing binding affinity and specificity.
Biological Activity Profiles
Research has highlighted several aspects of the biological activity of this compound:
- Enzyme Inhibition : Studies indicate that this compound may act as an enzyme inhibitor, impacting various biochemical pathways.
- Anticancer Potential : Preliminary findings suggest potential anticancer effects, warranting further investigation into its role in cancer therapy.
- Antimicrobial Activity : Some studies have explored its efficacy against bacterial strains, indicating possible applications in treating infections.
Case Studies and Research Findings
- Enzyme Interaction Studies : A study demonstrated that this compound inhibits the activity of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in cells. The compound showed a competitive inhibition pattern, suggesting it binds effectively to the enzyme's active site.
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that treatment with this compound resulted in significant cytotoxic effects. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of this compound against various bacterial strains showed promising results, indicating its potential as a therapeutic agent against resistant pathogens.
Data Table: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Competitive inhibitor of carbonic anhydrase | |
| Anticancer Potential | Induces apoptosis in cancer cell lines | |
| Antimicrobial Activity | Effective against multiple bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
